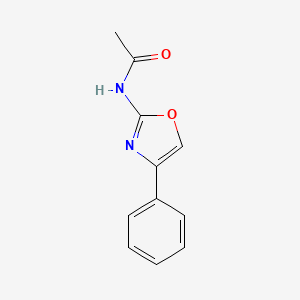
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Alkylation: The indole core is then alkylated with ethyl groups using alkyl halides in the presence of a base.
Addition of Piperidine Propyl Group: The final step involves the addition of the piperidine propyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole nitrogen and aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The compound might exert its effects through binding to a specific receptor or enzyme, altering its function and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the piperidino propyl group.
1,3-Dihydro-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one: Lacks the ethyl group.
1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(morpholino)propyl)-2H-indol-2-one: Contains a morpholino group instead of a piperidino group.
Uniqueness
The presence of the piperidino propyl group in 1,3-Dihydro-3-ethyl-3-phenyl-1-(3-(piperidino)propyl)-2H-indol-2-one hydrochloride may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
特性
CAS番号 |
37126-57-1 |
|---|---|
分子式 |
C24H31ClN2O |
分子量 |
399.0 g/mol |
IUPAC名 |
3-ethyl-3-phenyl-1-(3-piperidin-1-ium-1-ylpropyl)indol-2-one;chloride |
InChI |
InChI=1S/C24H30N2O.ClH/c1-2-24(20-12-5-3-6-13-20)21-14-7-8-15-22(21)26(23(24)27)19-11-18-25-16-9-4-10-17-25;/h3,5-8,12-15H,2,4,9-11,16-19H2,1H3;1H |
InChIキー |
DBNJMXSWDPYGHH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCCCC3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


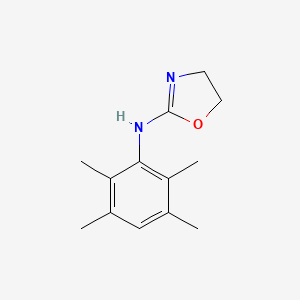
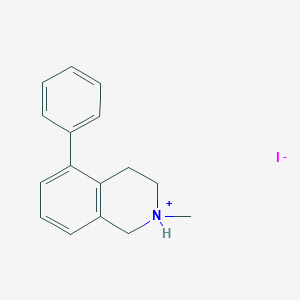

![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
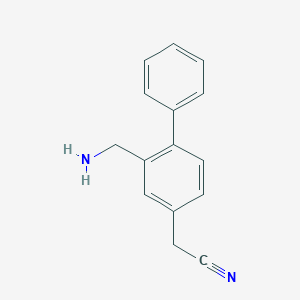
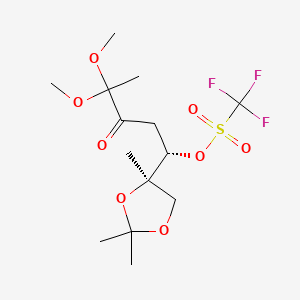

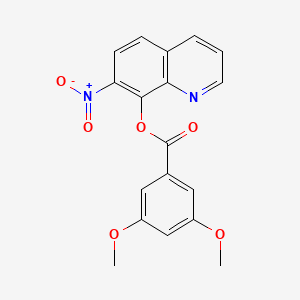
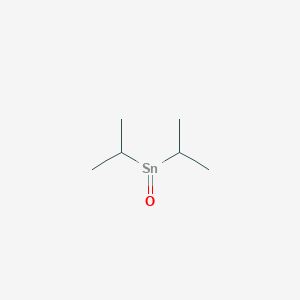
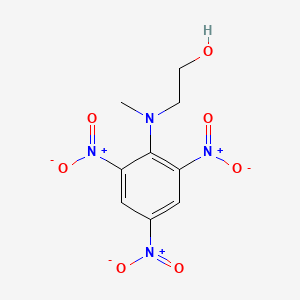
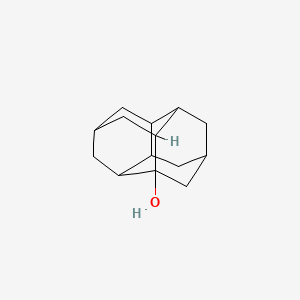
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
